5-amino-2,3-dihydro-1H-inden-2-ol
Overview
Description
The compound 5-amino-2,3-dihydro-1H-inden-2-ol is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene. The amino group at the 5-position and the hydroxyl group at the 2-position indicate that the compound has both amine and alcohol functional groups, which could contribute to its reactivity and physical properties.
Synthesis Analysis
The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride demonstrates a six-step process starting from 2-aminoindan, involving Friedel–Crafts acetylations and hydrogenations to introduce ethyl groups at specific positions . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
While the exact molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, has been determined using X-ray diffraction . This study reveals the importance of intramolecular hydrogen bonding, which could also be relevant to the structure and stability of this compound.
Chemical Reactions Analysis
The reactivity of the amino group in similar compounds has been demonstrated in the synthesis of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, where the amino group undergoes regioselective mesylation and acetylation . This suggests that the amino group in this compound could also participate in various chemical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
Scientific Research Applications
DNA Binding Activity
5-Amino-2,3-dihydro-1H-inden-2-ol derivatives have been studied for their effects on DNA binding. The research focused on novel chiral Schiff Bases synthesized from this compound and their interaction with calf-thymus DNA (CT-DNA). These compounds showed varying degrees of DNA binding affinity, influenced by their structural modifications (Bora, Maiti, Singh, & Barman, 2021).
Synthesis and Applications
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, derived from this compound, was synthesized through a six-step process. This synthesis demonstrates the compound's potential for various chemical applications due to its efficient and economical production method (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).
Pharmacological Characterization
Several studies have explored the pharmacological aspects of this compound derivatives. For instance, trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized and characterized for their D2-like dopamine receptor agonist properties, showing potential as central nervous system agents (Di Stefano et al., 2005). Additionally, other derivatives displayed high affinity and selectivity for D1 receptors, indicating their potential use in neurological research (Claudi et al., 1996).
Antimicrobial Evaluation
Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The structural characterization and in vitro testing of these derivatives indicate their potential as effective antibacterial and antifungal agents (Elgemeie et al., 2017).
Other Applications
The compound and its derivatives have also been studied for their potential in various other scientific applications. These include their use in NMR spectroscopy for enantiodiscrimination of amino acids (Recchimurzo et al., 2020), in the synthesis of novel chalcone derivatives as antioxidants (Prabakaran et al., 2021), and in fluorescent sensors for aluminum ion detection with bacterial cell imaging applications (Yadav & Singh, 2018).
Safety and Hazards
Future Directions
Indole derivatives, such as 5-amino-2,3-dihydro-1H-inden-2-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary .
Mechanism of Action
Target of Action
5-Amino-2,3-dihydro-1H-inden-2-ol is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to bind to their targets and modulate their activity , which could result
Biochemical Analysis
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
There is also a lack of information on any effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
5-amino-2,3-dihydro-1H-inden-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYSLZHHPZCKSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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